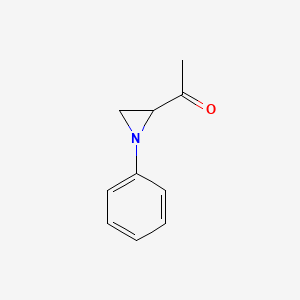

![molecular formula C5H10O5 B584072 D-[1-<sup>2</sup>H]キシロース CAS No. 288846-89-9](/img/structure/B584072.png)

D-[1-2H]キシロース

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.136. The purity is usually 95%.

BenchChem offers high-quality (3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

キシリトール生産

D-[1-2H]キシロース: は、甘味料として使用される糖アルコールであるキシリトールの生産における重要な基質です。 キシロースレダクターゼ(XR)酵素はキシロースをキシリトールに変換し、食品、バイオ燃料、医薬品、医療、歯学、繊維、化粧品業界で応用されています . 重水素で標識されたキシロースは、代謝経路を追跡し、酵素反応速度論を詳細に研究するために使用できます。

バイオ燃料生産

この化合物は、バイオ燃料生産、特にサッカロミセス・セレビシエなどの微生物がエタノール生産のためにD-キシロースを利用するように遺伝子操作される発酵プロセスにおいて重要な役割を果たします . 重水素による同位体標識により、キシロースの利用率と変換率を正確に追跡することができ、バイオ燃料生産の効率が向上します。

作用機序

Target of Action

D-[1-2H]xylose, also known as (3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol, is a monosaccharide of the aldopentose type . Its primary targets are enzymes involved in its metabolism, such as xylose isomerase . This enzyme is involved in D-xylose catabolism .

Mode of Action

D-[1-2H]xylose interacts with its target enzymes to undergo various metabolic transformations. For instance, it is converted into xylulose by xylose isomerase . This conversion is a crucial step in the metabolic pathway of D-xylose .

Biochemical Pathways

D-[1-2H]xylose is involved in several biochemical pathways. The first step in these pathways is the reduction of D-xylose into xylitol, followed by the oxidation of xylitol into xylulose . These transformations are considered metabolic regulators of D-xylose fermentation for xylitol production .

Pharmacokinetics

The pharmacokinetics of D-[1-2H]xylose involve its absorption, distribution, metabolism, and excretion (ADME). D-xylose is easily absorbed by the intestines . In patients with chronic renal failure, the nonrenal clearance of d-xylose is markedly reduced, and its absorption rate is slower .

Result of Action

The metabolism of D-[1-2H]xylose results in a variety of substrates that can serve important nutritional and biological purposes . For instance, the reduction of D-xylose by catalytic hydrogenation produces xylitol, a common food additive sweetener substitute .

Action Environment

The action, efficacy, and stability of D-[1-2H]xylose can be influenced by various environmental factors. For instance, the perception of environmental D-xylose by certain bacterial complexes initiates the metabolism of D-xylose . This perception is crucial for the utilization and metabolic modification of D-xylose in bacteria .

生化学分析

Biochemical Properties

D-[1-2H]xylose interacts with various enzymes, proteins, and other biomolecules. It is involved in several biochemical pathways, including the xylose isomerase pathway, oxidoreductase pathway, and non-phosphorylative pathway . These pathways involve the conversion of D-[1-2H]xylose to other compounds, such as xylulose-5-phosphate . The enzymes involved in these pathways include xylose isomerase, xylitol dehydrogenase, and xylulose kinase .

Cellular Effects

D-[1-2H]xylose influences various types of cells and cellular processes. It affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, in Saccharomyces cerevisiae, D-[1-2H]xylose affects the sugar signaling response .

Molecular Mechanism

The molecular mechanism of D-[1-2H]xylose involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in bacteria, the first step for D-[1-2H]xylose metabolism is signal perception at the membrane . Specific binding of D-[1-2H]xylose to the cleft of XylFII induces a large conformational change that closes the cleft and brings the globular domains closer together .

Temporal Effects in Laboratory Settings

The effects of D-[1-2H]xylose change over time in laboratory settings. For instance, in Saccharomyces cerevisiae, the addition of a xylose epimerase resulted in higher biomass formation and faster D-[1-2H]xylose consumption .

Dosage Effects in Animal Models

The effects of D-[1-2H]xylose vary with different dosages in animal models. For example, in pigs, increasing purified D-[1-2H]xylose inclusion generally results in linear decreases in performance, efficiency, and diet digestibility .

Metabolic Pathways

D-[1-2H]xylose is involved in several metabolic pathways. It is converted by xylose isomerase and xylulose kinase to xylulose-5-phosphate, which is further utilized by the pentose phosphate pathway .

Subcellular Localization

Research on the green microalgae Chlamydomonas reinhardtii has shown that N-glycoproteins bearing the core beta(1,2)-xylose epitope are localized in various organelles .

特性

IUPAC Name |

(3R,4S,5R)-2-deuteriooxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-BMXLZLHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[1-13C]Tagatose](/img/structure/B583990.png)

![2H-Oxireno[3,4]cyclobut[1,2-b]indole(9CI)](/img/no-structure.png)

![D-[2-13C]tagatose](/img/structure/B583995.png)

![D-[4-13C]Threose](/img/structure/B584011.png)

![[2'-13C]thymidine](/img/structure/B584012.png)